molecular formula C10H14N2O B12547671 1-(5-Tert-butylpyrazin-2-yl)ethanone CAS No. 182306-61-2

1-(5-Tert-butylpyrazin-2-yl)ethanone

Cat. No.: B12547671
CAS No.: 182306-61-2
M. Wt: 178.23 g/mol
InChI Key: SSCWQDPLJFLBQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-Tert-butylpyrazin-2-yl)ethanone is a chemical compound with the molecular formula C10H14N2O and a molecular weight of 178.23 g/mol It is characterized by the presence of a pyrazine ring substituted with a tert-butyl group and an ethanone moiety

Preparation Methods

The synthesis of 1-(5-Tert-butylpyrazin-2-yl)ethanone typically involves the reaction of 5-tert-butylpyrazine with acetyl chloride in the presence of a base such as pyridine . The reaction proceeds under mild conditions, usually at room temperature, and yields the desired product after purification. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

1-(5-Tert-butylpyrazin-2-yl)ethanone undergoes various chemical reactions, including:

Common reagents and conditions for these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(5-Tert-butylpyrazin-2-yl)ethanone has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.

    Industry: It is used in the production of specialty chemicals and as a building block for various industrial applications.

Mechanism of Action

The mechanism of action of 1-(5-Tert-butylpyrazin-2-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target molecule. Pathways involved in its action may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

1-(5-Tert-butylpyrazin-2-yl)ethanone can be compared with other similar compounds, such as:

    1-(5-Methylpyrazin-2-yl)ethanone: Similar structure but with a methyl group instead of a tert-butyl group, leading to different chemical properties and reactivity.

    1-(5-Ethylpyrazin-2-yl)ethanone: Contains an ethyl group, which affects its steric and electronic properties compared to the tert-butyl derivative.

    1-(5-Isopropylpyrazin-2-yl)ethanone:

The uniqueness of this compound lies in its tert-butyl group, which provides steric hindrance and influences its reactivity and interactions with other molecules.

Biological Activity

1-(5-Tert-butylpyrazin-2-yl)ethanone is a pyrazine derivative that has been the subject of various biological studies. This compound has shown promising activity in several areas, particularly in antifungal and antimycobacterial applications.

Antifungal Activity

Research has demonstrated that this compound and its analogs exhibit notable antifungal properties. A study focusing on pyrazine analogs of chalcones revealed that compounds with a tert-butyl group on the pyrazine ring, such as this compound, showed favorable antifungal activity.

Case Study: Activity Against Trichophyton mentagrophytes

In a comparative study of isopropyl and propyl derivatives, the tert-butyl substituted compounds demonstrated significant activity against Trichophyton mentagrophytes, a dermatophyte responsible for various fungal infections. The following table summarizes the minimum inhibitory concentrations (MICs) of selected compounds against T. mentagrophytes:

CompoundMIC (μmol/L)
This compound62.5
Fluconazole (reference)62.5
Voriconazole (reference)0.12
Terbinafine (reference)0.06

This data indicates that this compound exhibits antifungal potency comparable to fluconazole, a widely used antifungal medication.

Antimycobacterial Activity

Studies have also explored the antimycobacterial potential of this compound and related compounds. Research suggests that the tert-butyl substitution on the pyrazine ring may contribute to enhanced antimycobacterial activity.

Research Findings

A series of (E)-1-(5-alkylpyrazin-2-yl)-3-(substituted phenyl)prop-2-en-1-ones, including those with tert-butyl substituents, were evaluated for their antimycobacterial properties. The results indicated that compounds with tert-butyl substitution on the pyrazine ring demonstrated improved activity against mycobacterial strains compared to their non-branched alkyl counterparts.

Structure-Activity Relationship

The biological activity of this compound is closely related to its structural features. The tert-butyl group on the pyrazine ring plays a crucial role in enhancing the compound's biological properties .

Key structural features contributing to biological activity:

  • Pyrazine core: Provides a basic scaffold for various biological interactions
  • Tert-butyl substituent: Enhances lipophilicity and potentially improves membrane permeability
  • Ketone group: Offers a site for potential hydrogen bonding and further derivatization

The exact mechanism of action for this compound is not fully elucidated. However, based on studies of similar compounds, it is hypothesized that the compound may interact with specific molecular targets in fungal and bacterial cells .

Proposed mechanisms include:

  • Disruption of cell membrane integrity
  • Inhibition of essential enzymes in microbial metabolism
  • Interference with cell wall synthesis

Future Research Directions

While this compound has shown promise in antifungal and antimycobacterial applications, further research is needed to fully understand its potential and optimize its activity. Future studies may focus on:

  • Detailed structure-activity relationship analyses
  • Investigation of synergistic effects with existing antimicrobial agents
  • Exploration of potential applications in other therapeutic areas
  • Development of more potent and selective derivatives

Properties

CAS No.

182306-61-2

Molecular Formula

C10H14N2O

Molecular Weight

178.23 g/mol

IUPAC Name

1-(5-tert-butylpyrazin-2-yl)ethanone

InChI

InChI=1S/C10H14N2O/c1-7(13)8-5-12-9(6-11-8)10(2,3)4/h5-6H,1-4H3

InChI Key

SSCWQDPLJFLBQI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CN=C(C=N1)C(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.